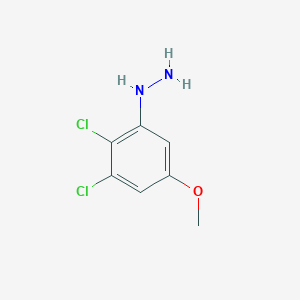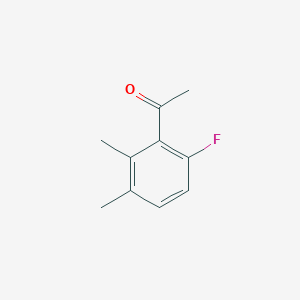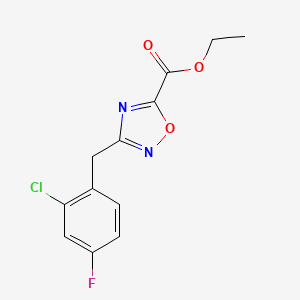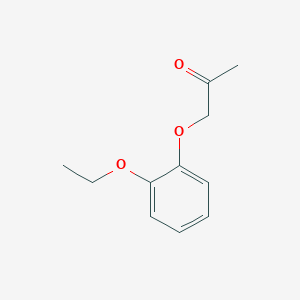
7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, a cyclopropyl group at the 2nd position, and a methoxy group at the 6th position on the quinoline ring. The carboxylic acid group at the 4th position further enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group in the presence of catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential as an antibacterial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase or topoisomerase IV, similar to other quinoline derivatives. This inhibition prevents the replication and transcription of bacterial DNA, leading to cell death.
類似化合物との比較
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in antibacterial applications.
4-Chloro-7-methoxyquinoline-6-carboxylic acid methyl ester: Used as an intermediate in organic synthesis.
Uniqueness: 7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its combination of chloro, cyclopropyl, and methoxy groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H12ClNO3 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC名 |
7-chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-5-8-9(14(17)18)4-11(7-2-3-7)16-12(8)6-10(13)15/h4-7H,2-3H2,1H3,(H,17,18) |
InChIキー |
QJJSFFIKHVCJCB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)

![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)




